4-(2,2-Dichlorocyclopropyl)phenol
CAS No.: 52179-26-7
Cat. No.: VC21352527
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52179-26-7 |
|---|---|
| Molecular Formula | C9H8Cl2O |
| Molecular Weight | 203.06 g/mol |
| IUPAC Name | 4-(2,2-dichlorocyclopropyl)phenol |
| Standard InChI | InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 |
| Standard InChI Key | JCHIUDLMOJNKRT-UHFFFAOYSA-N |
| SMILES | C1C(C1(Cl)Cl)C2=CC=C(C=C2)O |
| Canonical SMILES | C1C(C1(Cl)Cl)C2=CC=C(C=C2)O |
Introduction
4-(2,2-Dichlorocyclopropyl)phenol is a chemical compound with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.065 g/mol . This compound is a derivative of phenol, featuring a dichlorocyclopropyl group attached to the phenol ring. The compound's structure and properties make it of interest in various chemical and biological studies.
Chemical Stability and Reactivity
The compound exhibits a logP value of 3.05340, indicating moderate lipophilicity, which can influence its solubility and biological interactions . The polar surface area (PSA) is 20.23000, suggesting potential for forming hydrogen bonds, which is important in biological systems.
Derivatives and Related Compounds
One notable derivative of 4-(2,2-Dichlorocyclopropyl)phenol is 4-(2,2-Dichlorocyclopropyl)phenol 1-acetate, which has a molecular formula of C₁₁H₁₀Cl₂O₂ and a molecular weight of 245.102 g/mol . This derivative is formed by acetylation of the phenol group.
| Derivative | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-(2,2-Dichlorocyclopropyl)phenol | C₉H₈Cl₂O | 203.065 g/mol |
| 4-(2,2-Dichlorocyclopropyl)phenol 1-acetate | C₁₁H₁₀Cl₂O₂ | 245.102 g/mol |
Applications and Research Findings
While specific applications of 4-(2,2-Dichlorocyclopropyl)phenol are not widely documented, its structure suggests potential use in organic synthesis and as an intermediate in the production of more complex molecules. The compound's stability and reactivity make it suitable for various chemical transformations.
Stable Isotopes
Stable isotopes of phenol derivatives, such as 4-(2,2-Dichlorocyclopropyl)phenol-d7, are available for research purposes . These isotopes are useful in studies requiring isotopic labeling, such as metabolic pathways or pharmacokinetic analyses.
Storage Conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume